4-Methyl-2-(phenylmethoxycarbonylamino)pyrimidine-5-carboxylic acid
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Overview
Description
4-Methyl-2-(phenylmethoxycarbonylamino)pyrimidine-5-carboxylic acid is a heterocyclic compound that contains a pyrimidine ring substituted with a methyl group, a phenylmethoxycarbonylamino group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(phenylmethoxycarbonylamino)pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar methylating agent.
Attachment of the Phenylmethoxycarbonylamino Group: This step involves the reaction of the pyrimidine derivative with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(phenylmethoxycarbonylamino)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylmethoxycarbonylamino group.
Hydrolysis: The ester linkage in the phenylmethoxycarbonylamino group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted pyrimidine derivatives.
Hydrolysis: Free carboxylic acids and amines.
Scientific Research Applications
4-Methyl-2-(phenylmethoxycarbonylamino)pyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(phenylmethoxycarbonylamino)pyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The phenylmethoxycarbonylamino group can enhance the compound’s binding affinity and specificity towards its target, while the carboxylic acid group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylmethoxycarbonylamino)pyrimidine-5-carboxylic acid: Lacks the methyl group at the 4-position.
4-Methyl-2-amino-pyrimidine-5-carboxylic acid: Lacks the phenylmethoxycarbonyl group.
4-Methyl-2-(phenylmethoxycarbonylamino)pyrimidine: Lacks the carboxylic acid group.
Uniqueness
4-Methyl-2-(phenylmethoxycarbonylamino)pyrimidine-5-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-methyl-2-(phenylmethoxycarbonylamino)pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-9-11(12(18)19)7-15-13(16-9)17-14(20)21-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,18,19)(H,15,16,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAWJHZOKQESIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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